molecular formula C10H9NO B14425816 4-Ethenyl-1-isocyanato-2-methylbenzene CAS No. 83215-19-4

4-Ethenyl-1-isocyanato-2-methylbenzene

Cat. No.: B14425816
CAS No.: 83215-19-4
M. Wt: 159.18 g/mol
InChI Key: KMAHHLFNFUASFI-UHFFFAOYSA-N
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Description

4-Ethenyl-1-isocyanato-2-methylbenzene is an aromatic compound featuring a benzene ring substituted with three distinct functional groups: an isocyanato group (-NCO) at position 1, a methyl group (-CH₃) at position 2, and an ethenyl (vinyl, -CH=CH₂) group at position 4. Its molecular formula is C₁₀H₉NO, with a molecular weight of 159.19 g/mol.

Properties

CAS No.

83215-19-4

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

4-ethenyl-1-isocyanato-2-methylbenzene

InChI

InChI=1S/C10H9NO/c1-3-9-4-5-10(11-7-12)8(2)6-9/h3-6H,1H2,2H3

InChI Key

KMAHHLFNFUASFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C=C)N=C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethenyl-1-isocyanato-2-methylbenzene typically involves the following steps:

    Starting Material: The synthesis begins with 2-methylbenzene (toluene).

    Introduction of the Ethenyl Group: The ethenyl group can be introduced through a Friedel-Crafts alkylation reaction using ethenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Introduction of the Isocyanate Group: The isocyanate group can be introduced by reacting the intermediate product with phosgene (COCl2) in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as described above but optimized for efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Ethenyl-1-isocyanato-2-methylbenzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The isocyanate group can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols, forming ureas and carbamates, respectively.

    Polymerization: The ethenyl group can undergo polymerization reactions, forming polymers with various properties depending on the polymerization conditions.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

    Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and water.

    Polymerization: Catalysts such as free radical initiators (e.g., benzoyl peroxide) or coordination catalysts (e.g., Ziegler-Natta catalysts).

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted benzene derivatives such as nitrobenzene, sulfonated benzene, and halogenated benzene.

    Nucleophilic Substitution: Ureas, carbamates, and other derivatives.

    Polymerization: Polymers with varying molecular weights and properties.

Scientific Research Applications

4-Ethenyl-1-isocyanato-2-methylbenzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential use in the development of bioactive compounds and drug delivery systems.

    Industry: Utilized in the production of specialty polymers, coatings, and adhesives with unique properties.

Mechanism of Action

The mechanism of action of 4-Ethenyl-1-isocyanato-2-methylbenzene involves its reactivity with various nucleophiles and electrophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of ureas and carbamates. The ethenyl group can undergo polymerization, forming long-chain polymers with specific properties. The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Comparison with Similar Compounds

Functional Group Effects on Physical Properties

  • Melting Points : The ethylsulfonyl and isothiocyanato substituents in 4-(ethylsulfonyl)-2-isothiocyanato-1-methoxybenzene contribute to its higher melting point (106.5–109.8°C) due to strong dipole-dipole interactions and possible hydrogen bonding involving sulfonyl oxygen atoms . In contrast, this compound lacks such polar groups, likely resulting in a lower melting point (unreported in literature).
  • Molecular Weight : The target compound (159.19 g/mol) is lighter than its ethylsulfonyl-isothiocyanato analogue (283.35 g/mol), primarily due to the absence of sulfur atoms and fewer oxygen moieties.

Structural Validation and Analytical Techniques

While crystallographic data for this compound are absent in the evidence, tools like SHELX software (e.g., SHELXL for refinement) and structure validation protocols are critical for characterizing analogous compounds. These methods ensure accuracy in bond lengths, angles, and intermolecular interactions, which are vital for understanding reactivity and physical properties.

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